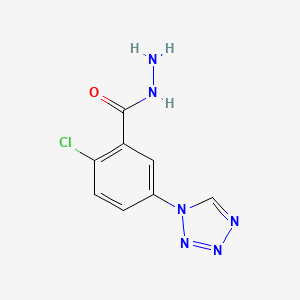

2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide” is a chemical compound with the molecular formula C8H7ClN6O and a molecular weight of 238.63 . It is used for proteomics research .

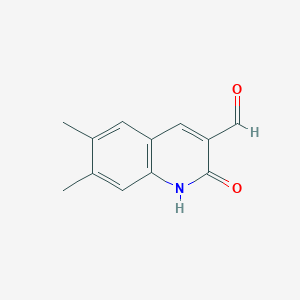

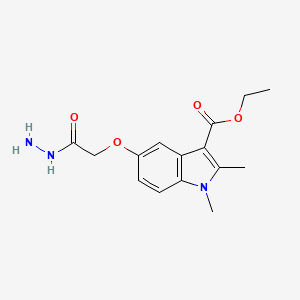

Molecular Structure Analysis

The InChI code for “2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide” is 1S/C8H5ClN4O2/c9-7-2-1-5(3-6(7)8(14)15)13-4-10-11-12-13/h1-4H,(H,14,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide” is a solid at room temperature . It has a molecular weight of 238.63 . The compound should be stored at a temperature between 28°C .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide, focusing on six unique fields:

Pharmaceutical Research

2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide has shown potential in pharmaceutical research due to its unique chemical structure. It can be used as a scaffold for the development of new drugs, particularly in the synthesis of antimicrobial and anticancer agents. The tetrazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates .

Proteomics

This compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions. Its ability to form stable complexes with proteins makes it valuable for identifying and characterizing protein targets, which is crucial for understanding cellular processes and disease mechanisms .

Material Science

In material science, 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide is explored for its potential in creating high-energy materials. The tetrazole moiety contributes to the energetic properties, making it suitable for applications in propellants and explosives. Researchers are investigating its stability and performance under various conditions to develop safer and more efficient materials .

Coordination Chemistry

The compound is also significant in coordination chemistry, where it acts as a ligand to form coordination complexes with various metals. These complexes are studied for their catalytic properties and potential applications in industrial processes, such as catalysis and material synthesis. The presence of both chloro and tetrazole groups enhances its binding affinity and versatility .

Analytical Chemistry

In analytical chemistry, 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide is used as a reagent for detecting and quantifying specific analytes. Its reactivity with certain chemical groups allows for the development of sensitive and selective analytical methods. This is particularly useful in environmental monitoring and quality control in various industries .

Biochemical Research

The compound’s role in biochemical research includes studying enzyme inhibition and interaction with biological macromolecules. Its structure allows it to interact with enzymes and other proteins, providing insights into their mechanisms of action. This information is valuable for designing inhibitors and modulators for therapeutic purposes .

Environmental Science

Lastly, the compound is investigated for its potential in environmental science, particularly in the development of sensors and remediation agents. Its chemical properties enable it to detect and neutralize environmental pollutants, contributing to efforts in pollution control and environmental protection.

Santa Cruz Biotechnology IntechOpen RSC Publishing VWR SCBT : IntechOpen : VWR

Propriétés

IUPAC Name |

2-chloro-5-(tetrazol-1-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN6O/c9-7-2-1-5(15-4-11-13-14-15)3-6(7)8(16)12-10/h1-4H,10H2,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPQWIRMHPXUIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)C(=O)NN)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627182.png)

![N-(3-acetylphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2627184.png)

![3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2627185.png)

![ethyl 4-[(4-ethoxyphenyl)amino]-5,6-dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2627192.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2627194.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2627195.png)